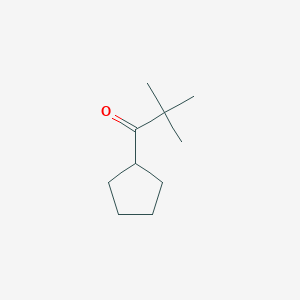

1-Cyclopentyl-2,2-dimethylpropan-1-one

Description

1-Cyclopentyl-2,2-dimethylpropan-1-one is a ketone derivative with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol (CAS: 1183979-91-0) . It features a cyclopentyl group attached to a 2,2-dimethylpropan-1-one core. This compound is primarily utilized as a synthetic building block in organic chemistry, as evidenced by its inclusion in catalogs for chemical synthesis . Its structural simplicity and functional group make it a versatile intermediate for further derivatization.

Properties

IUPAC Name |

1-cyclopentyl-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)9(11)8-6-4-5-7-8/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIBVEIAEQUHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-2,2-dimethylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: 1-Cyclopentyl-2,2-dimethylpropan-1-ol.

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-2,2-dimethylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2,2-dimethylpropan-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha)

- Molecular Formula : C₁₁H₁₃ClO

- Molecular Weight : 196.67 g/mol

- Substituent : 4-Chlorophenyl

- Key Properties : Synthesized via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation, yielding 80% isolated yield .

- Applications : Intermediate in catalytic reactions; purified via flash chromatography .

1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one

- Molecular Formula : C₁₁H₁₂ClFO

- Molecular Weight : 214.67 g/mol

- Substituent : 2-Chloro-4-fluorophenyl

- Key Properties : Higher molecular weight due to halogenated aromatic substituents .

- Applications : Synthetic intermediate in pharmaceuticals or agrochemicals .

Alicyclic Derivatives

1-(2,4-Dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one (Chrysantheme)

- Molecular Formula : C₁₃H₂₀O

- Molecular Weight : 192.30 g/mol

- Substituent : Cyclohexenyl with methyl groups

- Key Properties : Used in fragrances; studied for acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) and mutagenicity (negative Ames test) .

Heterocyclic Derivatives

1-Aziridinyl-2,2-dimethylpropan-1-one

- Molecular Formula: C₈H₁₅NO

- Molecular Weight : 141.21 g/mol

- Substituent : Aziridinyl (three-membered nitrogen ring)

- Key Properties: Naturally occurring in plants; serves as a precursor for amino acid and peptide synthesis .

- Applications : Biochemical research; enzyme mechanism studies and protease inhibitor development .

1-(4-Benzoylpiperazin-1-yl)-2,2-dimethylpropan-1-one

- Molecular Formula : C₁₆H₂₁N₂O₂

- Molecular Weight : 273.35 g/mol

- Substituent : Piperazinyl with benzoyl group

- Key Properties : Synthesized via manganese-mediated reductive transamidation; used in medicinal chemistry .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Efficiency : Aromatic derivatives like 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one are synthesized with high yields (80%) using NHC catalysis, highlighting their utility in scalable reactions .

Toxicity Profiles: Cyclohexenyl derivatives (e.g., chrysantheme) exhibit low acute toxicity but require further data on chronic exposure .

Biological Relevance : Aziridinyl derivatives demonstrate natural occurrence and biochemical applications, contrasting with the synthetic focus of cyclopentyl and aromatic analogs .

Biological Activity

1-Cyclopentyl-2,2-dimethylpropan-1-one is an organic compound classified as a ketone with the molecular formula CHO. This compound features a cyclopentyl group attached to a 2,2-dimethylpropan-1-one structure. Its unique structural properties make it a subject of interest in various fields, including organic synthesis, medicinal chemistry, and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by its ketone functional group and the presence of a cyclopentyl moiety. It can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohol derivatives. Its reactivity allows it to serve as an intermediate in synthesizing more complex molecules.

Biological Activity Data Table

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of structurally related ketones, compounds similar to this compound were tested against various bacterial strains. The results indicated significant inhibitory effects on gram-positive bacteria, suggesting that modifications in the cyclopentyl structure could enhance activity against pathogens .

Case Study 2: Anticancer Research

Research involving ketone derivatives has highlighted their potential in cancer therapy. For instance, compounds with similar structures to this compound were evaluated for their cytotoxicity against human cancer cell lines. Results showed that these compounds could induce apoptosis at specific concentrations, indicating a promising avenue for further investigation in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.